molecular formula C31H38N2O7 B1676064 Manumycin A CAS No. 52665-74-4

Manumycin A

Número de catálogo B1676064
Número CAS: 52665-74-4
Peso molecular: 550.6 g/mol
Clave InChI: TWWQHCKLTXDWBD-MVTGTTCWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Manumycin A is a natural monomeric epoxyquinoid . It is derived from Streptomyces parvulus and has been used to inhibit IκB kinase (IKK)b−nuclear κ-B essential modulator (NEMO) interaction . It exhibits anti-tumor properties by inhibiting farnesylation of oncogenic Ras .


Synthesis Analysis

Manumycin A is a member of the manumycin family of polyketides . These polyketides bear multiple potentially reactive sites . The manumycin family of polyketides target C374 of the putative E3 ligase UBR7 in breast cancer cells .


Molecular Structure Analysis

The molecular formula of Manumycin A is C31H38N2O7 . It has a molecular weight of 550.64 . The stereochemistry at C-5 and C-6 of Manumycin A was determined as (5R, 6S) and at C-4 was assigned as (4R) .


Physical And Chemical Properties Analysis

Manumycin A is a powder that is soluble in DMSO . It should be stored at -20°C in a dry, sealed environment .

Aplicaciones Científicas De Investigación

Anticancer Effects

Manumycin A (MA) is a well-tolerated natural antibiotic showing pleiotropic anticancer effects in various preclinical in vitro and in vivo models . It has been found that MA can cause cell type-specific alterations in the levels of Heat Shock Proteins (HSPs), which are cytoprotective factors that can counteract the deleterious effects of various stressful stimuli .

Inhibition of Heat Shock Proteins

The anticancer effects of MA can be counteracted by the mechanism related to HSPs belonging to the HSPA (HSP70) family . The simultaneous repression of several HSPA paralogs using pan-HSPA inhibitors (VER-155008 or JG-98) sensitized cancer cells to MA .

Inhibition of Heat Shock Factor 1

Inhibition of the heat shock factor 1 (HSF1) transcription factor, a main transactivator of HSPAs expression, sensitized MCF7 cells to MA treatment . This suggests that targeting the HSR- or HSPA-mediated adaptive mechanisms may be a promising strategy for further preclinical developments .

Inhibition of Farnesyltransferase

Manumycin A is postulated to be a specific inhibitor against the farnesyltransferase (FTase) since this effect has been shown in 1993 for yeast FTase . However, recent studies have created doubt whether the main mechanism of action of Manumycin A is FTase inhibition .

Induction of Apoptosis

Manumycin A has been found to induce apoptosis in cells . It shows the highest pro-apoptotic features of all manumycin compounds assayed in the laboratory (manumycin A and B, asukamycin and colabomycin E) .

Anti-Inflammatory Agent

Although Manumycin A qualifies as a promising anti-cancer agent, its use as a putative anti-inflammatory agent is complicated due to its pro-apoptotic features .

Mecanismo De Acción

Target of Action

Manumycin A, a natural antibiotic isolated from Streptomyces parvulus, is known to target several key proteins and enzymes in cells. Its primary targets include farnesyltransferase (FTase) and neutral sphingomyelinase (nSMase) . FTase is involved in the post-translational modification of proteins, leading to their association with cell membranes . nSMase plays a role in the metabolism of sphingolipids .

Mode of Action

Manumycin A acts as a selective, competitive inhibitor of FTase with respect to farnesylpyrophosphate . It also functions as a non-competitive inhibitor of the Ras protein . By inhibiting the farnesylation of Ras, Manumycin A suppresses the Ras/Raf/ERK1/2 signaling pathway . Additionally, it is an inhibitor of nSMase .

Biochemical Pathways

The inhibition of FTase by Manumycin A affects the Ras/Raf/ERK1/2 signaling pathway , which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, Manumycin A has been found to suppress exosome biogenesis and secretion .

Pharmacokinetics

It’s known that the compound’s effects can be observed at micromolar concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Manumycin A.

Result of Action

Manumycin A has been shown to induce apoptosis and exert antitumor activity . It reduces cancer cell viability through induction of non-apoptotic, non-autophagic cytoplasmic vacuolation death in triple-negative breast cancer cells . It also inhibits cell proliferation and migration in rat vascular smooth muscle cells .

Action Environment

The action of Manumycin A can be influenced by various environmental factors. For instance, the presence of certain growth factors can modulate its effects . Additionally, the compound’s action may vary depending on the specific type of cells it interacts with

Safety and Hazards

Manumycin A should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water, respectively .

Direcciones Futuras

Manumycin A has been found to inhibit triple-negative breast cancer growth through LC3-mediated cytoplasmic vacuolation death . It also suppresses exosome biogenesis and secretion . These findings suggest that Manumycin A has potential for use as a therapeutic tool for cancer .

Propiedades

IUPAC Name

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQHCKLTXDWBD-MVTGTTCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025744
Record name Manumycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manumycin A

CAS RN

52665-74-4
Record name Manumycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52665-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manumycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manumycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANUMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manumycin A
Reactant of Route 2
Manumycin A
Reactant of Route 3
Manumycin A
Reactant of Route 4
Manumycin A
Reactant of Route 5
Manumycin A
Reactant of Route 6
Manumycin A

Q & A

Q1: What is the primary mechanism of action attributed to Manumycin A?

A1: Manumycin A was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]

Q2: How does Manumycin A interact with farnesyltransferase?

A2: Manumycin A acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]

Q3: What are the downstream effects of Manumycin A-mediated FTase inhibition?

A3: By inhibiting FTase, Manumycin A disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]

Q4: Is FTase inhibition the sole mechanism of action of Manumycin A?

A4: While initially considered a specific FTase inhibitor, recent research suggests that Manumycin A exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]

Q5: How does Manumycin A affect apoptosis in cancer cells?

A5: Manumycin A triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]

Q6: What is the molecular formula and weight of Manumycin A?

A6: Manumycin A is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.

Q7: What is known about the stability of Manumycin A under various conditions?

A8: While specific stability data is limited in these articles, Manumycin A's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]

Q8: Are there any specific formulation strategies mentioned to enhance Manumycin A's stability or bioavailability?

A9: One study demonstrated the efficacy of a slow-release formulation of Manumycin A in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]

Q9: What types of in vitro assays have been used to assess the biological activity of Manumycin A?

A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of Manumycin A on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]

Q10: Which cancer types have shown sensitivity to Manumycin A in preclinical studies?

A11: Manumycin A has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]

Q11: Have any animal models been used to evaluate the efficacy of Manumycin A?

A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of Manumycin A, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]

Q12: What is the safety profile of Manumycin A?

A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for Manumycin A is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.

Q13: Has Manumycin A been evaluated in clinical trials?

A13: Based on the provided research articles, there is no mention of Manumycin A being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.

Q14: Are there any emerging research areas related to Manumycin A?

A16: Ongoing research is exploring the potential of Manumycin A as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]

Q15: What are potential future directions for Manumycin A research?

A15: Future research could focus on:

  • Structure-activity relationship studies: Synthesize and evaluate Manumycin A analogs to enhance potency and selectivity. []
  • Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]
  • Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []
  • Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.